N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This enzyme plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A . The inhibition of ACAT has been associated with decreased plasma cholesterol levels, making 447C88 a potential therapeutic agent for hypercholesterolemia and atherosclerosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 447C88 involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Formation of the urea linkage: This involves the reaction of an aromatic amine with an isocyanate to form the urea bond.
Introduction of the heptyl group: This is typically achieved through alkylation reactions.
Incorporation of the difluoro and dimethylpropyl groups: These groups are introduced through selective halogenation and alkylation reactions.
Industrial Production Methods: Industrial production of 447C88 would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Types of Reactions:
Oxidation: 447C88 can undergo oxidation reactions, particularly at the aromatic rings and the heptyl chain.
Reduction: The compound can be reduced at the urea linkage and the aromatic rings.
Substitution: Halogenation and alkylation reactions can occur at the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be done using alkyl halides
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated and alkylated derivatives
Chemistry:
Cholesterol Metabolism Studies: 447C88 is used to study the role of ACAT in cholesterol metabolism and its potential as a target for cholesterol-lowering drugs.
Biology:
Cellular Studies: The compound is used to investigate the effects of ACAT inhibition on cellular cholesterol levels and lipid metabolism.
Medicine:
Therapeutic Potential: 447C88 is being explored as a potential therapeutic agent for hypercholesterolemia and atherosclerosis due to its ability to inhibit ACAT and reduce plasma cholesterol levels.
Industry:
Pharmaceutical Development: The compound is of interest in the development of new cholesterol-lowering drugs.
Wirkmechanismus
447C88 exerts its effects by inhibiting the enzyme AcylCoA:Cholesterol acyltransferase (ACAT). This enzyme is responsible for the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. By inhibiting ACAT, 447C88 reduces the formation of cholesteryl esters, leading to decreased cholesterol storage in cells and lower plasma cholesterol levels . The molecular targets of 447C88 include the active site of ACAT, where it binds and prevents the enzyme from catalyzing the esterification reaction .
Vergleich Mit ähnlichen Verbindungen
447C89: Another ACAT inhibitor with a similar structure but different substituents on the aromatic rings.
CI-1011: A well-known ACAT inhibitor with a different core structure but similar inhibitory activity
Uniqueness:
Selective Inhibition: 447C88 is unique in its high selectivity for ACAT, making it a potent inhibitor with fewer off-target effects.
Low Bioavailability: One of the challenges with 447C88 is its low bioavailability, which limits its effectiveness in vivo.
its low bioavailability remains a challenge that needs to be addressed for its successful development as a therapeutic agent .
Eigenschaften
Molekularformel |
C27H38F2N2O |
---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
1-[2-[2-[4-(2,2-dimethylpropyl)phenyl]ethyl]-4,6-difluorophenyl]-3-heptylurea |
InChI |
InChI=1S/C27H38F2N2O/c1-5-6-7-8-9-16-30-26(32)31-25-22(17-23(28)18-24(25)29)15-14-20-10-12-21(13-11-20)19-27(2,3)4/h10-13,17-18H,5-9,14-16,19H2,1-4H3,(H2,30,31,32) |
InChI-Schlüssel |
XWWXRQIQZOTQGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC(=O)NC1=C(C=C(C=C1F)F)CCC2=CC=C(C=C2)CC(C)(C)C |
Synonyme |
447C88 N-heptyl-N'-(2,4-difluoro-6-(2-(4-(2,2-dimethylpropyl)phenyl)ethyl)phenyl)urea |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.